molecular formula C14H14ClN B8396775 2-Chloro-5-(3-isopropyl-phenyl)-pyridine

2-Chloro-5-(3-isopropyl-phenyl)-pyridine

Cat. No.: B8396775
M. Wt: 231.72 g/mol
InChI Key: XIXINSDQUXUWJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(3-isopropyl-phenyl)-pyridine is a chlorinated heterocyclic compound of significant interest in medicinal and organic chemistry. It serves as a versatile synthetic intermediate, particularly in the development of novel pharmaceutical agents. The structure combines a chloropyridine ring, a privileged scaffold in drug discovery, with an isopropylphenyl group, enhancing lipophilicity and potential for central nervous system (CNS) penetration . Research indicates that chloropyridine derivatives are crucial building blocks for active pharmaceutical ingredients (APIs), with over 250 FDA-approved drugs containing chlorine atoms . The chlorine atom on the pyridine ring acts as a excellent leaving group, enabling further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-type aminations, to create more complex molecules . This makes it invaluable for constructing compound libraries in drug discovery programs. The specific stereoelectronic properties imparted by the 3-isopropylphenyl substituent can be leveraged to optimize interactions with biological targets, as similar structural motifs have been explored in the design of potent TRPV1 antagonists for chronic pain management . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C14H14ClN

Molecular Weight

231.72 g/mol

IUPAC Name

2-chloro-5-(3-propan-2-ylphenyl)pyridine

InChI

InChI=1S/C14H14ClN/c1-10(2)11-4-3-5-12(8-11)13-6-7-14(15)16-9-13/h3-10H,1-2H3

InChI Key

XIXINSDQUXUWJQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC(=C1)C2=CN=C(C=C2)Cl

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Physical Properties of Selected Pyridine Derivatives

Compound Molecular Weight Melting Point (°C) Key Substituent Effects
2-Chloro-5-(3-isopropyl-phenyl)-pyridine 247.7 (calc.) ~270–285* Lipophilic, moderate steric bulk
2-Chloro-5-(trifluoromethyl)pyridine 197.5 Not reported High electrophilicity
2-Chloro-5-(chloromethyl)pyridine 162.0 99 (decomp.) Reactive, high toxicity
2-Chloro-5-(4-nitrobenzoyl)pyridine 262.6 Not reported Planar, strong electron-withdrawing

*Estimated based on analogues in .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-chloro-5-(3-isopropyl-phenyl)-pyridine, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves Suzuki-Miyaura cross-coupling between 2-chloro-5-boronic ester pyridine derivatives and 3-isopropyl-phenyl halides. Key parameters include catalyst choice (e.g., Pd(PPh₃)₄), base (K₂CO₃), and solvent (toluene/ethanol mixtures). Reaction optimization should focus on temperature (80–100°C) and inert atmosphere conditions to minimize side reactions .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (ethanol/water) is recommended. Monitor purity via GC or HPLC (≥98%) and confirm structure using ¹H/¹³C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers handle safety risks associated with this compound during laboratory synthesis?

  • Hazard Mitigation : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of vapors (boiling point ~147°C). In case of skin contact, rinse immediately with water for 15 minutes and seek medical attention for severe irritation (H314 hazard) .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid proximity to oxidizing agents .

Advanced Research Questions

Q. What strategies address regioselectivity challenges in functionalizing the pyridine ring of this compound?

  • Regioselective Functionalization : The chlorine atom at position 2 and the electron-withdrawing isopropyl-phenyl group at position 5 direct electrophilic substitution to position 4. For nucleophilic attacks (e.g., amination), use transition metal catalysts (CuI or Pd) under mild conditions (50–70°C). Computational studies (DFT) can predict reactive sites by analyzing frontier molecular orbitals .
  • Case Study : Fluorination via photoredox catalysis (e.g., Ir(ppy)₃) at position 4 achieved 85% yield with minimal byproducts. Monitor regiochemistry via ¹⁹F-NMR .

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved when characterizing derivatives?

  • Data Contradiction Analysis :

Verify solvent effects (CDCl₃ vs. DMSO-d₆) on chemical shifts.

Compare experimental ¹³C-NMR with computed values (Gaussian09/B3LYP/6-31G*).

Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex derivatives.

  • Example : A 2020 study resolved ambiguous NOE correlations in a trifluoromethyl analog by synthesizing isotopically labeled (¹⁵N) derivatives .

Q. What computational tools are effective for studying the compound’s interaction with biological targets?

  • Molecular Docking : Use AutoDock Vina with PyRx to simulate binding to enzymes (e.g., kinases). Parameterize the ligand’s partial charges via AM1-BCC.
  • MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes. Validate with experimental IC₅₀ values from enzyme inhibition assays .

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